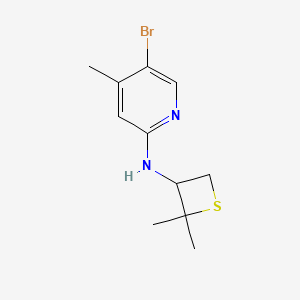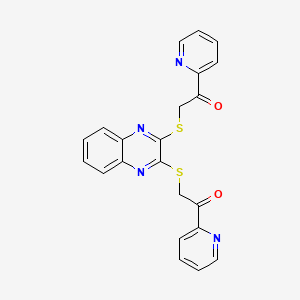
2,2'-(Quinoxaline-2,3-diylbis(sulfanediyl))bis(1-(pyridin-2-yl)ethanone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Quinoxaline-2,3-diylbis(sulfanediyl))bis(1-(pyridin-2-yl)ethanone) is a complex organic compound featuring a quinoxaline core linked to two pyridinyl ethanone groups through sulfur bridges
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(quinoxaline-2,3-diylbis(sulfanediyl))bis(1-(pyridin-2-yl)ethanone) typically involves multi-step organic reactions. One common method includes the reaction of quinoxaline derivatives with pyridinyl ethanone in the presence of sulfur-containing reagents. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(quinoxaline-2,3-diylbis(sulfanediyl))bis(1-(pyridin-2-yl)ethanone) can undergo various chemical reactions, including:
Oxidation: The sulfur bridges can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the sulfur bridges, leading to simpler derivatives.
Substitution: The pyridinyl and quinoxaline rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the cleavage of sulfur bridges, forming simpler quinoxaline or pyridinyl derivatives .
Applications De Recherche Scientifique
2,2’-(quinoxaline-2,3-diylbis(sulfanediyl))bis(1-(pyridin-2-yl)ethanone) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential in drug development, particularly in designing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 2,2’-(quinoxaline-2,3-diylbis(sulfanediyl))bis(1-(pyridin-2-yl)ethanone) involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoxaline and pyridinyl groups can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-(ethylenedioxy)diethanethiol
- 2,2’-(propane-2,2-diylbis(sulfanediyl))diethanamine
- (4Z,4′Z)-2,2′-(ethane-1,2-diylbis(sulfanediyl))bis(1-phenyl)-4-(pyridin-2-ylmethylene)-1H-imidazol-5(4H)-one)dicopper (II) tetrabromide
Uniqueness
2,2’-(quinoxaline-2,3-diylbis(sulfanediyl))bis(1-(pyridin-2-yl)ethanone) stands out due to its unique combination of quinoxaline and pyridinyl groups linked by sulfur bridges. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C22H16N4O2S2 |
|---|---|
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
2-[3-(2-oxo-2-pyridin-2-ylethyl)sulfanylquinoxalin-2-yl]sulfanyl-1-pyridin-2-ylethanone |
InChI |
InChI=1S/C22H16N4O2S2/c27-19(17-9-3-5-11-23-17)13-29-21-22(26-16-8-2-1-7-15(16)25-21)30-14-20(28)18-10-4-6-12-24-18/h1-12H,13-14H2 |
Clé InChI |
MJKILBPXJBLOGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(C(=N2)SCC(=O)C3=CC=CC=N3)SCC(=O)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(3,5-Dichlorophenyl)sulfinyl-4-isopropyl-1-methyl-imidazol-2-yl]methyl carbamate](/img/structure/B12946034.png)
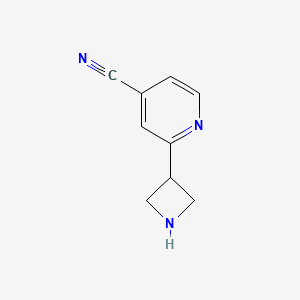
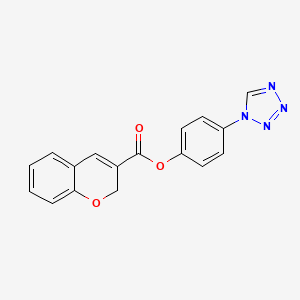
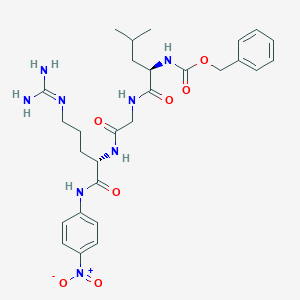
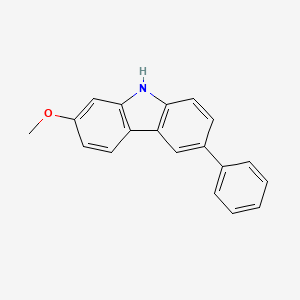
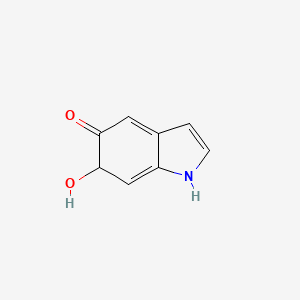


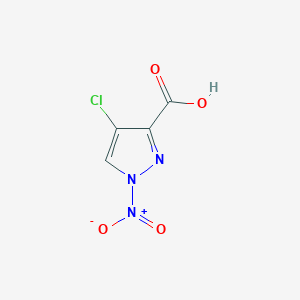

![7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12946096.png)
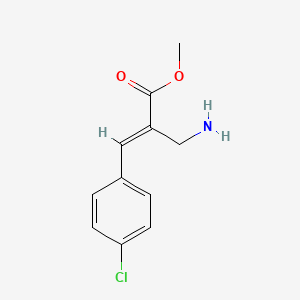
![[2,3'-Bithiophen]-5-ylmethanamine](/img/structure/B12946107.png)
